molecular formula C18H19N3O4 B5475917 N-(2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide

Cat. No.: B5475917
M. Wt: 341.4 g/mol
InChI Key: RRLYTEMOVQEICE-UHFFFAOYSA-N
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Description

“N-(2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide” is a complex organic compound. It likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), an acetamide group (an acetyl group bound to an amine), and a furoyl group (a furan ring bound to a carbonyl). The exact structure and properties would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the furoyl group, and the attachment of the acetamide group. The exact methods would depend on the starting materials and the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The piperazine ring, for example, is a flexible six-membered ring that can adopt a variety of conformations. The presence of the furoyl and acetamide groups would also influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine, furoyl, and acetamide groups. For example, the piperazine ring is known to participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions . The furoyl group could potentially undergo reactions at the carbonyl carbon, while the acetamide group could participate in reactions involving the carbonyl or the amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the aromatic furoyl group could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a pharmaceutical, it might interact with biological targets in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to optimize its properties, evaluate its efficacy, and assess its safety .

Properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-13(22)19-15-6-3-2-5-14(15)17(23)20-8-10-21(11-9-20)18(24)16-7-4-12-25-16/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLYTEMOVQEICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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